4-(1-Aminoethyl)-2,3-difluorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,3-difluorophenol |
InChI |
InChI=1S/C8H9F2NO/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-4,12H,11H2,1H3 |
InChI Key |
LRMKEEKIQAPLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)O)F)F)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4 1 Aminoethyl 2,3 Difluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation techniques, a complete picture of the connectivity and spatial arrangement of atoms within 4-(1-Aminoethyl)-2,3-difluorophenol can be constructed.
High-Resolution ¹H NMR and ¹³C NMR Analyses for Structural Elucidation
Predicted ¹H and ¹³C NMR data provide critical information for the initial structural verification of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like fluorine and oxygen, as well as the aromatic ring, causing characteristic shifts.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methyl protons of the aminoethyl group, and the exchangeable protons of the hydroxyl and amino groups. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ethyl group would present as a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), a result of their mutual coupling. The chemical shifts of the NH₂ and OH protons are typically broad and their positions can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with their precise shifts influenced by the hydroxyl, aminoethyl, and fluorine substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The aliphatic carbons of the aminoethyl group will be found in the upfield region of the spectrum.
Predicted NMR Data Tables:
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are generated using computational prediction software and should be considered as estimates.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| OH | 9.5 - 10.5 | br s | - |
| Ar-H (position 5) | 7.0 - 7.2 | m | - |
| Ar-H (position 6) | 6.8 - 7.0 | m | - |
| CH | 4.0 - 4.2 | q | ~7.0 |
| NH₂ | 2.5 - 3.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: DMSO-d₆
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-4 (C-CH) | 145 - 150 |
| C-2 (C-F) | 140 - 145 (d, ¹JCF) |
| C-3 (C-F) | 140 - 145 (d, ¹JCF) |
| C-1 (C-OH) | 135 - 140 |
| C-5 | 115 - 120 |
| C-6 | 110 - 115 |
| CH | 45 - 50 |
Fluorine NMR (¹⁹F NMR) for Probing Fluorine Environments
¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The two fluorine atoms in this compound are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum. Their chemical shifts and coupling patterns provide valuable information about the electronic environment and through-space or through-bond interactions with nearby nuclei, particularly the aromatic protons and each other. The magnitude of the fluorine-fluorine coupling constant (³JFF) would be indicative of their relative positions on the aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| F at C-2 | -140 to -150 | d | ³JFF = ~20 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methine (CH) and methyl (CH₃) protons of the ethyl group would confirm their connectivity. Correlations between the aromatic protons would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in establishing the connectivity across the molecule, for example, by showing correlations from the methine proton of the ethyl group to the aromatic carbons C-3, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the preferred conformation of the aminoethyl side chain relative to the phenol (B47542) ring. For example, through-space interactions between the methine proton and one of the aromatic protons could be observed.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule.
Characterization of Functional Group Vibrations
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its various functional groups.
O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ range.
N-H Bending: The bending vibration of the amino group would likely be found around 1600 cm⁻¹.
Table 4: Predicted ajor Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch | 3200 - 3600 | IR |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| N-H Bend | 1580 - 1650 | IR |
Insights into Intermolecular Interactions and Hydrogen Bonding
The positions and shapes of the O-H and N-H stretching bands in the IR spectrum are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding involving the hydroxyl and amino groups, and potentially the fluorine atoms as weak hydrogen bond acceptors, would be expected. This would lead to a significant broadening and shifting to lower frequencies of the O-H and N-H stretching bands compared to the gas phase or in very dilute non-polar solutions. Analysis of these bands can provide valuable insights into the nature and strength of these intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about its chemical composition can be obtained.
Table 1: Calculated Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₈H₉F₂NO |
| Theoretical Exact Mass | 173.06522 Da |
| Molecular Weight | 173.16 g/mol |
Data is calculated based on the chemical formula and is consistent with the reported exact mass for its isomer, 4-(2-Aminoethyl)-2,3-difluorophenol.
Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound. By isolating the precursor ion and inducing fragmentation, a characteristic fragmentation pattern is generated. Although specific experimental MS/MS data for this compound is not available, a hypothetical fragmentation pathway can be proposed based on its structure. Key fragmentation would likely involve the loss of the aminoethyl side chain and characteristic cleavages of the aromatic ring.
Table 2: Predicted Major Fragmentation Peaks in MS/MS of this compound
| Fragment | Proposed Structure |
| [M+H]⁺ - NH₃ | Loss of ammonia (B1221849) from the amino group |
| [M+H]⁺ - C₂H₅N | Cleavage of the ethylamine (B1201723) group |
| [C₆H₃F₂O]⁺ | Difluorophenol cation radical |
This table represents a predictive analysis, as experimental data is not currently available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol. The presence of the aromatic ring and the auxochromic amino and hydroxyl groups would influence the position and intensity of these bands. Specific absorption maxima (λmax) have not been reported in the scientific literature.
Advanced Spectroscopic Techniques for Solid-State and Solution Analysis
Further characterization of this compound would involve more specialized spectroscopic methods to probe its chirality and elemental composition in different states.
Given the presence of a chiral center at the first carbon of the aminoethyl group, this compound can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is the technique of choice for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Each enantiomer would produce a unique CD spectrum, allowing for their differentiation and the determination of enantiomeric purity. However, no published CD spectra for this compound are available.
Electron Energy-Loss Spectroscopy (EELS) and X-ray based techniques like X-ray Photoelectron Spectroscopy (XPS) could provide in-depth information on the elemental composition and electronic state of the constituent atoms (carbon, nitrogen, oxygen, and fluorine). These powerful surface-sensitive techniques are valuable for analyzing the chemical environment of each element within the molecule. At present, there are no publicly available EELS or XPS data for this compound.
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful and widely utilized technique for investigating the photophysical properties of fluorescent molecules, known as fluorophores. researchgate.net This method provides profound insights into a molecule's electronic structure, its excited-state dynamics, and its interactions with the surrounding environment. While specific experimental fluorescence data for this compound is not extensively available in public literature, this section outlines the principles of the analysis and the nature of the data that would be obtained from such a study.
The core of fluorescence spectroscopy involves exciting a molecule with a photon of a specific wavelength, causing a transition to a higher electronic energy state. researchgate.net After a brief period in the excited state, the molecule relaxes back to the ground state, emitting a photon of a lower energy (longer wavelength) in the process. wikipedia.org The analysis of this emitted light forms the basis of fluorescence spectroscopy. For a compound like this compound, the aromatic phenol ring, substituted with an aminoethyl group and fluorine atoms, is expected to serve as the fluorophore.
Key photophysical parameters determined through this technique include:
Excitation and Emission Spectra: The excitation spectrum reveals the wavelengths of light the molecule absorbs to enter an excited state, which is typically identical to its absorption spectrum. researchgate.net The emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. Phenolic compounds often exhibit fluorescence, and their spectral properties can be influenced by substituents and the solvent environment. mdpi.comnih.gov For instance, aminophenol derivatives are known to be fluorescent. nih.govnih.gov
Stokes Shift: The Stokes shift is the difference in wavelength or frequency between the maximum of the absorption (excitation) and emission spectra. wikipedia.orgedinst.com A larger Stokes shift indicates a more significant energy loss in the excited state before fluorescence emission occurs, often due to structural relaxation or solvent reorganization. libretexts.orgnih.gov This parameter is crucial for applications where separation of excitation and emission light is necessary.
Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. rsc.org A quantum yield close to 1 indicates that most excited molecules decay via fluorescence, whereas a value close to 0 suggests that other non-radiative pathways are dominant. The quantum yield can be highly sensitive to the molecular structure and its environment. rsc.orgrsc.org
Fluorescence Lifetime (τF): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. researchgate.net This parameter is typically on the nanosecond timescale and can be affected by various quenching processes or energy transfer mechanisms.
A comprehensive study of this compound would involve dissolving the compound in various solvents of differing polarity to map its solvatochromic behavior—the change in its spectral properties in response to the solvent. The presence of the amino and hydroxyl groups suggests that its fluorescence could be sensitive to solvent polarity and pH.
Illustrative Photophysical Data
The following table presents hypothetical, yet representative, photophysical data for this compound in different solvents. This data is for illustrative purposes only, demonstrating how results from a fluorescence spectroscopy study would be presented. The values are based on typical ranges observed for structurally similar aromatic fluorophores and phenolic compounds. mdpi.comacs.org
| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| Hexane | 280 | 310 | 30 | 0.15 |
| Dichloromethane | 282 | 325 | 43 | 0.25 |
| Acetonitrile (B52724) | 283 | 340 | 57 | 0.30 |
| Methanol | 285 | 355 | 70 | 0.22 |
| Water (pH 7) | 288 | 365 | 77 | 0.18 |
Computational Chemistry and Theoretical Investigations of 4 1 Aminoethyl 2,3 Difluorophenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like 4-(1-Aminoethyl)-2,3-difluorophenol.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement, or ground state. For this compound, this process would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization effects.
The presence of a rotatable aminoethyl side chain suggests the existence of multiple low-energy conformations. A conformational analysis would reveal the relative stabilities of these different spatial arrangements, governed by the dihedral angles of the side chain relative to the difluorophenol ring. The global minimum would represent the most populated conformation at equilibrium.
Below is a hypothetical table of selected optimized geometric parameters for the global minimum conformation of this compound, as would be predicted by DFT calculations.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Lengths | (Å) | ||
| C2 | F | 1.35 | |
| C3 | F | 1.36 | |
| C4 | C(ethyl) | 1.52 | |
| C(ethyl) | N | 1.47 | |
| C1 | O | 1.37 | |
| O | H | 0.97 | |
| Bond Angles | (Degrees) | ||
| F-C2-C1 | 119.5 | ||
| F-C3-C4 | 120.1 | ||
| C3-C4-C(ethyl) | 121.0 | ||
| C4-C(ethyl)-N | 111.5 | ||
| Dihedral Angle | C3-C4-C(ethyl)-N | 65.0 |
Note: The data in this table is illustrative and represents typical values expected from a DFT calculation.
The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the lone pair of the nitrogen atom. In contrast, the LUMO is likely distributed across the aromatic ring, with significant contributions from the electron-withdrawing difluorinated system. A smaller HOMO-LUMO gap suggests higher reactivity.
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -5.85 | Phenol Ring, Nitrogen Atom |
| LUMO | -0.95 | Difluorinated Aromatic Ring |
| HOMO-LUMO Gap | 4.90 |
Note: The data in this table is illustrative and represents typical values expected from a DFT calculation.
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors and vibrational modes, one can obtain theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
Predicted ¹³C NMR chemical shifts would show distinct signals for the fluorinated carbons, shifted downfield due to the electronegativity of fluorine. Similarly, ¹H NMR predictions would help assign protons on the aromatic ring and the aminoethyl side chain. The calculated IR frequencies would correspond to specific bond vibrations, such as the O-H stretch of the phenol, the N-H stretches of the amino group, and the characteristic C-F stretching modes.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹³C NMR | C1-OH | 150.2 |
| C2-F | 145.8 (d, J_CF) | |
| C3-F | 142.5 (d, J_CF) | |
| C(ethyl) | 55.1 | |
| ¹H NMR | OH | 5.30 |
| NH₂ | 1.85 | |
| CH(ethyl) | 4.10 | |
| Aromatic H | 6.90 - 7.20 | |
| Vibrational Mode | Predicted Frequency (cm⁻¹) | |
| IR Frequencies | O-H Stretch | 3450 |
| N-H Stretch | 3350, 3280 | |
| C-F Stretch | 1280, 1190 |
Note: The data in this table is illustrative and represents typical values expected from a DFT calculation. J_CF refers to carbon-fluorine coupling.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
While DFT is highly efficient, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, approach to solving the electronic Schrödinger equation. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) incorporate a higher level of electron correlation. These methods are considered the "gold standard" for obtaining highly accurate energies, geometries, and properties. For a molecule like this compound, applying CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) to a DFT-optimized geometry can yield benchmark-quality data for properties like the HOMO-LUMO gap or proton affinity, providing a reference against which less expensive methods can be compared.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its dynamics and conformational flexibility. An MD simulation of this compound, typically in a solvent like water, would involve numerically solving Newton's equations of motion for the system. This would allow for the exploration of the complete conformational landscape of the flexible aminoethyl side chain over time, revealing not just the minimum energy conformations but also the energy barriers between them. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding patterns between the molecule and surrounding water molecules, which is crucial for understanding its behavior in a biological or solution-phase environment.
Quantum Chemical Topology and Bonding Analysis
Computational Investigations into this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and theoretical investigations focusing specifically on the reactivity of the compound this compound are not publicly available at this time.
While computational methods are a powerful tool for predicting the reactivity of novel chemical entities, it appears that this compound has not yet been the subject of such published research. Therefore, specific data regarding its predicted reactivity, including frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathway modeling, could not be obtained.
For a molecule like this compound, a theoretical investigation would typically involve the use of Density Functional Theory (DFT) or other advanced computational methods. Such studies would provide valuable insights into how the presence of the aminoethyl group and the two fluorine atoms on the phenol ring influences its electronic properties and reactivity compared to simpler, related structures.
The absence of this specific information in the public domain means that a detailed analysis of its reactivity based on computational predictions cannot be provided in this article. Future research in this area would be necessary to generate the data required for a thorough computational assessment of this compound.
Chemical Reactivity and Derivatization Pathways of 4 1 Aminoethyl 2,3 Difluorophenol
Reactivity of the Amino Functionality
The primary amino group (-NH2) attached to the ethyl side chain is a key site for a variety of chemical transformations due to its nucleophilic nature.
Amine Reactions: Acylation, Alkylation, and Schiff Base Formation
The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in several fundamental organic reactions.
Acylation: The amino group can be acylated to form amides. This reaction typically involves treatment with acylating agents such as acyl chlorides or anhydrides. For instance, reaction with an aspartic acid derivative under Friedel-Crafts conditions can lead to the formation of aryl keto α-amino acids. mdpi.com Strong catalysts like trifluoromethanesulfonic acid (TfOH) can also facilitate C-acylation reactions. mdpi.com
Alkylation: The nucleophilic amino group can undergo alkylation with alkyl halides. This process can introduce various alkyl groups to the nitrogen atom, potentially leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and stoichiometry.
Schiff Base Formation: The primary amino group condenses with aldehydes or ketones to form imines, commonly known as Schiff bases. youtube.comnih.govmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is utilized in the synthesis of various organic compounds, including metal-organic frameworks and covalent organic frameworks. youtube.comnih.gov
Table 1: Representative Reactions of the Amino Functionality
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl Chlorides, Anhydrides | Amide | mdpi.com |
| Alkylation | Alkyl Halides | Substituted Amine | N/A |
| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | youtube.com, nih.gov, mdpi.com |
Coordination Chemistry with Metal Ions
The amino group, often in concert with the phenolic hydroxyl group, can act as a ligand to coordinate with various metal ions. Aminophenol-based ligands are known to form stable complexes with a wide range of transition metals. researchgate.netderpharmachemica.com The nitrogen and oxygen atoms can act as donor atoms, forming chelate rings with the metal center. researchgate.netderpharmachemica.comresearchgate.net This coordination ability is fundamental in the field of catalysis and materials science. derpharmachemica.comnumberanalytics.com For example, aminophenolate complexes of nickel have been shown to be active in cross-coupling reactions, and iron complexes have been studied as models for enzyme active sites. researchgate.netnih.gov The specific geometry and properties of the resulting metal complex are influenced by the metal ion, the substituents on the ligand, and the reaction conditions. researchgate.net
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group attached directly to the aromatic ring imparts phenolic character, making it a weak acid and a powerful activating group for electrophilic aromatic substitution.
Alkylation and Esterification Reactions
Alkylation (Ether Formation): The phenolic hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic anion can then react with alkyl halides or other alkylating agents in a Williamson ether synthesis to form ethers.
Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or anhydrides. This reaction typically requires a base or catalyst to proceed efficiently.
Table 2: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl Halide, Base | Ether | N/A |
| Esterification | Acyl Chloride, Anhydride | Ester | N/A |
Electron-Donating Effects on Aromatic Reactivity
The hydroxyl group is a potent electron-donating group (EDG) due to the resonance effect, where a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system. studypug.comstudymind.co.ukwikipedia.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. studymind.co.ukwikipedia.org This activating effect is generally stronger than the electron-withdrawing inductive effect of the oxygen atom. website-files.com Consequently, the hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of 4-(1-Aminoethyl)-2,3-difluorophenol, this would enhance reactivity at the C5 and C6 positions.
Reactivity of the Fluorinated Aromatic Ring
The presence of two fluorine atoms on the aromatic ring significantly modifies its reactivity. Fluorine is the most electronegative element, and its atoms exert strong inductive electron-withdrawing effects. numberanalytics.comnumberanalytics.com
Conversely, the strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The fluorine atoms themselves can potentially be displaced under harsh conditions or if the ring is sufficiently activated by other groups.
Furthermore, the fluorine atoms increase the stability of the aromatic compound against oxidative degradation. numberanalytics.comnumberanalytics.com The incorporation of fluorine into aromatic systems can enhance properties like metabolic stability and thermal resistance, which is a key reason for their use in pharmaceuticals and materials science. numberanalytics.comnih.govacs.org
Electrophilic Aromatic Substitution Patterns
The orientation of electrophilic attack on the aromatic ring of this compound is governed by the interplay of the activating and deactivating effects of its substituents. The hydroxyl (-OH) and aminoethyl groups are activating and ortho-, para-directing, while the fluorine atoms (-F) are deactivating yet also ortho-, para-directing.
The hydroxyl group is a potent activating group, strongly directing electrophiles to the positions ortho and para to it. In this molecule, the para position is occupied by the aminoethyl group. The position ortho to the hydroxyl group (C5) is therefore a likely site for electrophilic attack. The aminoethyl group, particularly when protonated, can exert a deactivating, meta-directing influence. The two fluorine atoms at C2 and C3 are electron-withdrawing through the inductive effect, thus deactivating the ring towards electrophilic substitution.
Given these competing influences, predicting the precise regioselectivity of electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, is complex. The outcome would be highly dependent on the reaction conditions, including the nature of the electrophile and the solvent system employed.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ | 4-(1-Aminoethyl)-2,3-difluoro-5-nitrophenol | The strong activating and ortho-directing effect of the hydroxyl group is expected to dominate, directing the nitro group to the C5 position. |
| Br₂/FeBr₃ | 5-Bromo-4-(1-aminoethyl)-2,3-difluorophenol | Similar to nitration, the hydroxyl group's directing effect is anticipated to favor substitution at the C5 position. |
| CH₃COCl/AlCl₃ | 1-(5-Acetyl-2,3-difluoro-4-hydroxyphenyl)ethan-1-aminium | Friedel-Crafts acylation is likely to occur at the C5 position, activated by the hydroxyl group. The amino group would likely be protonated under these conditions. |
Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement
The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
The fluorine atoms in this compound are positioned ortho and meta to the activating hydroxyl group and para and meta to the aminoethyl group. The electron-withdrawing nature of the fluorine atoms themselves contributes to the electron deficiency of the ring. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace one of the fluorine atoms. The regioselectivity of such a displacement would depend on the relative activation of the C2 and C3 positions.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions and Products
| Nucleophile | Potential Product(s) | Reaction Conditions |
| Sodium methoxide (B1231860) (NaOCH₃) | 4-(1-Aminoethyl)-3-fluoro-2-methoxyphenol or 4-(1-Aminoethyl)-2-fluoro-3-methoxyphenol | Elevated temperature, polar aprotic solvent (e.g., DMSO, DMF) |
| Sodium hydrosulfide (B80085) (NaSH) | 4-(1-Aminoethyl)-3-fluoro-2-mercaptophenol or 4-(1-Aminoethyl)-2-fluoro-3-mercaptophenol | Polar aprotic solvent |
| Ammonia (B1221849) (NH₃) | 2-Amino-4-(1-aminoethyl)-3-fluorophenol or 3-Amino-4-(1-aminoethyl)-2-fluorophenol | High pressure and temperature |
Stereochemical Aspects of Reactivity at the 1-Aminoethyl Center
The 1-aminoethyl group contains a chiral center at the carbon atom attached to the aromatic ring and the amino group. This introduces stereochemical considerations into the reactivity of the molecule. Reactions involving this center can proceed with either retention or inversion of configuration, or through racemization, depending on the reaction mechanism.
For instance, acylation or alkylation of the amino group would preserve the stereochemistry at the chiral center. However, reactions that involve the cleavage and formation of bonds at the stereocenter could lead to changes in the stereochemical configuration. The synthesis of this compound would typically result in a racemic mixture unless a stereoselective synthesis or resolution step is employed. The stereochemistry of this center is crucial for applications where specific enantiomers are required, such as in pharmaceuticals or as chiral ligands.
Intramolecular Interactions and Hydrogen Bonding Effects on Reactivity
Intramolecular hydrogen bonding can play a significant role in modulating the reactivity of this compound. A hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the aminoethyl side chain. This interaction can influence the conformation of the molecule and the acidity and nucleophilicity of the involved functional groups.
The formation of an intramolecular hydrogen bond would decrease the acidity of the phenolic proton and reduce the nucleophilicity of the amino group. This could, in turn, affect the reactivity of the molecule in both electrophilic and nucleophilic substitution reactions. For example, a decrease in the electron-donating ability of the hydroxyl group due to its involvement in a hydrogen bond could slightly decrease the rate of electrophilic aromatic substitution. Conversely, this interaction might pre-organize the molecule into a specific conformation that could favor certain reaction pathways. The strength of this intramolecular hydrogen bond would be influenced by the solvent environment, with polar, hydrogen-bond-donating or -accepting solvents potentially disrupting this internal interaction.
Applications in Advanced Organic Synthesis and Biochemical Research in Vitro
Role as a Privileged Building Block in Complex Molecule Synthesis
The inherent functionalities of 4-(1-Aminoethyl)-2,3-difluorophenol position it as a valuable precursor in the synthesis of intricate molecular architectures. Its utility is particularly notable in the creation of advanced fluorinated scaffolds and in exerting precise stereochemical control during chiral synthesis.
The 2,3-difluorophenol (B1222669) core of the molecule serves as a key starting point for the synthesis of a variety of advanced fluorinated scaffolds. The presence of fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules. This is a critical consideration in the design of bioactive compounds and functional materials. For instance, fluorinated phenols are known precursors in the synthesis of complex fluorophores like BODIPY and rhodamine dyes, where the fluorine atoms can enhance fluorescence and solubility. The synthesis of fluorinated isoflavone analogs has also been achieved starting from appropriately substituted fluorinated phenols, highlighting the versatility of such building blocks in creating diverse chemical libraries.
The general synthetic utility of fluorinated phenols is well-established. They can be utilized in the preparation of fluorinated polyphenyl ethers through reactions with polyfluorinated cyclohexadienones. This underscores the potential of this compound to be incorporated into larger, complex aromatic systems with unique properties conferred by the fluorine atoms.
The chiral center located at the 1-aminoethyl group is a pivotal feature for applications in asymmetric synthesis. This allows for the introduction of specific stereochemistry into a target molecule, which is crucial for determining its biological activity or material properties. While direct examples utilizing this compound are not yet prevalent, the principles of chiral resolution and the use of similar chiral aminoethyl phenols provide a strong basis for its potential.
For example, a related compound, 2-[(1R)-1-Aminoethyl]phenol, has been successfully employed as a chiral solvating agent for the enantiodiscrimination of amino acid derivatives using NMR spectroscopy. walshmedicalmedia.comnih.gov This demonstrates the capacity of the aminoethylphenol moiety to create a chiral environment that can differentiate between enantiomers. Such properties are invaluable in the development of stereoselective reactions and for the analytical separation of chiral compounds. The process of chiral resolution, often involving the formation of diastereomeric salts with a chiral resolving agent, is a standard method to separate enantiomers, and the amino group in this compound is amenable to such transformations. semanticscholar.org
Table 1: Potential Synthetic Applications of this compound
| Application Area | Key Feature Utilized | Potential Outcome |
|---|---|---|
| Fluorinated Scaffolds | 2,3-difluorophenol ring | Novel fluorinated heterocycles, bioactive molecules with enhanced metabolic stability |
Exploration in Supramolecular Chemistry and Material Science Precursors
The unique combination of a coordinating phenol (B47542), a basic amino group, and a rigid, fluorinated aromatic ring makes this compound an attractive candidate for the design of ligands for metal complexes and as a monomer for the synthesis of specialty polymers.
The bifunctional nature of this compound, possessing both an amine and a phenol group, allows it to be used as a monomer in polymerization reactions. For instance, it could potentially be used in the synthesis of fluorinated polyamides, polyimides, or phenolic resins. The incorporation of fluorine atoms into the polymer backbone is known to enhance thermal stability, chemical resistance, and hydrophobicity. researchgate.net This makes such polymers desirable for applications in high-performance materials, electronics, and aerospace industries.
Table 2: Potential Material Science Applications of this compound
| Application Area | Functional Groups Involved | Potential Material Properties |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Phenol and Amino groups | Tunable porosity, catalytic activity, gas storage |
Mechanistic Studies of Molecular Interactions in In Vitro Biochemical Systems
The introduction of fluorine atoms into molecules intended for biological studies offers a powerful tool for investigating molecular interactions. The unique NMR properties of the ¹⁹F nucleus allow for sensitive and specific detection in complex biological environments. While direct in vitro studies involving this compound are not extensively reported, the broader applications of fluorinated compounds in biochemical research provide a clear indication of its potential.
Fluorinated o-aminophenol derivatives have been synthesized and evaluated as potential probes for the determination of intracellular pH. acs.org This suggests that this compound could be explored for similar biosensing applications. Furthermore, fluorinated aromatic amino acids are widely used as valuable analogues to investigate enzyme kinetics, protein-protein interactions, and ligand-receptor binding. walshmedicalmedia.com The difluorophenyl moiety of the title compound mimics a fluorinated phenylalanine or tyrosine, making it a potential tool for such studies.
The fluorine atoms can also influence the binding affinity and selectivity of a molecule for its biological target. The electron-withdrawing nature of fluorine can alter pKa values and hydrogen bonding capabilities, which are critical for molecular recognition. These properties can be harnessed to develop more potent and selective enzyme inhibitors or receptor ligands.
Table 3: Potential In Vitro Biochemical Applications of this compound
| Application Area | Key Feature Utilized | Information Gained |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Fluorine atoms | Protein-ligand binding, conformational changes, enzyme kinetics |
| Enzyme Inhibition Studies | Fluorine-modified aromatic ring | Structure-activity relationships, mechanism of inhibition |
In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a thorough investigation into the applications of the chemical compound this compound in advanced organic synthesis and in vitro biochemical research, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific information on this molecule.
While the structural components of this compound—a difluorinated phenol ring with a chiral aminoethyl substituent—suggest potential utility in medicinal chemistry and materials science, there is currently no specific research detailing its synthesis, properties, or applications in the requested areas. This absence of data prevents a detailed discussion of its role in protein-ligand binding or the modulation of protein structure and folding as outlined.
Fluorinated organic molecules are of significant interest in various fields due to the unique properties that fluorine atoms impart, such as increased metabolic stability, altered acidity, and enhanced binding affinity. Similarly, chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive compounds. The combination of these features in this compound makes it a theoretically interesting compound for investigation.
However, without specific studies on this exact molecule, any discussion of its applications would be purely speculative and would not meet the criteria for a scientifically accurate and informative article. Research into related compounds, such as other fluorinated phenols or aminoethylphenols, provides a general context but does not offer the specific data required for a focused analysis of this compound.
Therefore, it must be concluded that "this compound" remains a compound that has not been extensively synthesized or characterized in the public scientific domain. As such, detailed research findings on its specific applications in advanced organic synthesis or its in vitro biochemical effects are not available at this time. Further research would be necessary to elucidate the potential of this specific chemical entity.
Advanced Analytical Methods for the Detection and Quantification in Research Matrices
Chromatographic Separations
Chromatographic techniques form the cornerstone for the separation of 4-(1-Aminoethyl)-2,3-difluorophenol from other components in a sample, which is a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. ijrpr.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. ijrpr.com
Method development would involve optimizing the separation on a C18 or C8 bonded silica (B1680970) column. ijrpr.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. ijrpr.com The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure a reasonable analysis time and good resolution from other sample components. frontiersin.org
Validation of the developed HPLC method is essential to ensure its reliability. ijrpr.com Key validation parameters, as per ICH Q2 (R1) guidelines, would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). frontiersin.orgd-nb.info
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on aminophenol structures) sielc.com |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Method Validation Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. ijrpr.com However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
This is achieved by reacting the amino and hydroxyl groups with a suitable derivatizing agent. A common approach for amino acids and similar compounds is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting derivatives are significantly more volatile and exhibit better chromatographic behavior. sigmaaldrich.com
The derivatized sample would then be injected into a GC system equipped with a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. sigmaaldrich.com A temperature gradient program would be used to separate the derivative from other components. sigmaaldrich.com
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in complex research matrices, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
LC-MS/MS for Sensitive Detection and Quantitation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of organic molecules in complex samples. nih.gov This technique combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. nih.gov
Following chromatographic separation as described in the HPLC section, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which would be operated in positive ion mode to protonate the amino group of the analyte.
In the tandem mass spectrometer, a specific precursor ion (the protonated molecule of this compound) is selected and then fragmented to produce characteristic product ions. The instrument is set to monitor one or more of these specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM) mode. nih.gov This process provides exceptional selectivity and sensitivity, allowing for quantification even in the presence of co-eluting interferences. researchgate.net
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments resulting from the aminoethyl side chain cleavage |
| Collision Energy | Optimized for maximum product ion intensity |
| LOD | 0.025 ng/mL nih.gov |
| LOQ | 0.1 ng/mL nih.gov |
GC-MS for Volatile Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of volatile and semi-volatile compounds. nih.govnih.gov As with GC analysis, derivatization of this compound would be required prior to GC-MS analysis. sigmaaldrich.com
The key advantage of GC-MS is the ability to obtain a mass spectrum for each separated component. nih.gov The fragmentation pattern observed in the mass spectrum is a chemical fingerprint that can be used to confirm the identity of the derivatized analyte by comparing it to a spectral library or by interpreting the fragmentation pathways. sigmaaldrich.com For instance, silylated derivatives often show characteristic losses of methyl (M-15) or tert-butyl (M-57) groups from the silyl (B83357) moiety. sigmaaldrich.com
Spectrophotometric Assays for Concentration Determination
While less specific than chromatographic methods, spectrophotometric assays can be a rapid and cost-effective means for estimating the concentration of this compound in simpler sample matrices or for high-throughput screening purposes.
These assays are typically based on a color-forming reaction. For a compound containing a primary aromatic amine, a classic method would be diazotization followed by coupling with a chromogenic agent. In this reaction, the primary amine is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This salt is then coupled with a phenol (B47542) or an aromatic amine to produce a highly colored azo dye. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer. The concentration can be determined from a calibration curve prepared with standards of known concentration.
Alternatively, the inherent ultraviolet (UV) absorbance of the compound's aromatic ring could be used for direct UV spectrophotometry, although this is prone to interference from other UV-absorbing compounds in the sample. ijrpr.com
Microfluidic and Miniaturized Analytical Systems
The development of microfluidic and miniaturized analytical systems, often referred to as "lab-on-a-chip" technology, represents a significant advancement in chemical analysis, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and automated operations. creative-biolabs.comnih.gov While specific microfluidic methods dedicated exclusively to the analysis of this compound are not extensively documented in current scientific literature, the structural characteristics of the compound—namely its phenolic group, primary amine function, and difluoro-substituted aromatic ring—make it an ideal candidate for several established miniaturized analytical techniques. The principles and performance of these systems, demonstrated with analogous compounds, provide a strong indication of their potential applicability for the detection and quantification of this compound in research matrices.
Microfluidic devices that integrate electrochemical or optical detection methods are particularly relevant for the analysis of phenolic compounds. mdpi.com These systems can provide continuous and real-time monitoring, which is a significant advantage over traditional laboratory-based analyses. mdpi.com For instance, microfluidic biosensors utilizing enzymes like tyrosinase have been developed for the sensitive detection of phenols. mdpi.com Another approach involves electrochemical impedance spectroscopy on a micro-device, which has also shown good analytical performance in phenol detection. mdpi.com
Given the presence of the primary amine group in this compound, microfluidic systems coupled with laser-induced fluorescence (LIF) detection offer a highly sensitive analytical route. nih.gov This technique often involves derivatization with a fluorescent tag that specifically reacts with primary amines, enabling their quantification even at very low concentrations. The coupling of such a detection module with a programmable microfluidic architecture allows for the automation of the entire analytical protocol, from sample handling to detection. nih.gov
Furthermore, chip-based capillary electrophoresis (CE) is a powerful separation technique that is well-suited for the analysis of small, charged molecules like this compound. creative-biolabs.com This technology, which has been successfully applied to the quality control of other fluorinated radiopharmaceuticals, offers rapid and highly efficient separations on a miniaturized platform. researchgate.netnih.gov An integrated chip can handle sample injection, separation, and detection, significantly reducing analysis time and sample volume compared to conventional HPLC methods. creative-biolabs.comresearchgate.net
The potential application of these miniaturized systems for the analysis of compounds structurally related to this compound is highlighted by the performance metrics achieved in various studies. Below are tables summarizing the capabilities of these technologies for relevant compound classes.
Table 1: Performance of Microfluidic Systems for the Analysis of Phenolic Compounds
| Analytical Technique | Analytes | Matrix | Limit of Detection (LOD) | Linear Range (LR) | Reference |
| Electrochemical Biosensor | Phenol | Water | 10 nM | 0.5 - 5 µM | mdpi.com |
| Electrochemical Impedance Spectroscopy | Phenol | Water | 4.64 nM | 0.01 - 10 µM | mdpi.com |
| Colorimetric Detection | Phenolic Compounds | Water | 2 µM | 5 - 70 µM | mdpi.com |
| Electrochemical Sensor (Fe₃O₄-modified) | Syringic Acid | Wine | 2.6 x 10⁻⁷ M | Not Specified | mdpi.com |
Table 2: Performance of Miniaturized Systems for Amine and Fluorinated Compound Analysis
| Analytical Technique | Analytes | Matrix | Limit of Detection (LOD) | Key Features | Reference |
| Laser-Induced Fluorescence (LIF) | Primary Amines | Aqueous Sample | 11.8 µM | Automated analysis, portable | nih.gov |
| Chip Capillary Electrophoresis (Chip-CE) | Fluorothymidine & by-products | Not Specified | Not Specified | Fully automated, potential to match HPLC performance | researchgate.net |
| Capillary Electrophoresis (CE) | Fluorine-18 (B77423) labelled radiotracers | Pharmaceutical Preparations | Not Specified | Fast, cost-efficient, impurity profiling | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-(1-Aminoethyl)-2,3-difluorophenol presents an opportunity for the development of innovative and environmentally friendly chemical processes. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research could focus on creating more efficient and sustainable pathways.
Key areas for exploration include:
Catalytic Hydrogenation: Investigating the use of novel catalysts for the asymmetric hydrogenation of a suitable ketone precursor could provide a more direct and atom-economical route to the desired amino alcohol.
Biocatalysis: The application of enzymes, such as transaminases, could offer a highly selective and environmentally benign method for the synthesis of the chiral amine moiety.
Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.
Exploitation of Stereoisomers and Enantioselective Synthesis
The presence of a stereocenter in this compound means that it exists as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer potentially exhibiting greater potency or a different pharmacological profile than the other.
Future research should prioritize:
Enantioselective Synthesis: Developing synthetic methods that produce a single enantiomer with high purity is crucial. This could involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions.
Chiral Separation: For racemic mixtures, the development of efficient chromatographic techniques for the separation of the enantiomers is essential for their individual biological evaluation.
Stereochemical Assignment: Unambiguous determination of the absolute configuration of each enantiomer using techniques like X-ray crystallography is a fundamental prerequisite for understanding their structure-activity relationships.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, computational modeling can provide valuable insights.
Potential applications include:
Conformational Analysis: Predicting the stable conformations of the molecule and its protonated forms to understand how it might interact with biological targets.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as electrostatic potential maps and frontier molecular orbitals, which can shed light on its reactivity and potential intermolecular interactions.
Docking Studies: If a biological target is identified, molecular docking simulations can be employed to predict the binding mode and affinity of each enantiomer, helping to rationalize stereospecific interactions.
Integration with High-Throughput Screening for Chemical Probe Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against biological targets. Integrating this compound and its derivatives into HTS campaigns could lead to the discovery of novel chemical probes.
Future efforts in this area could involve:
Library Synthesis: Creating a focused library of analogs of this compound with variations in the substituents on the aromatic ring or the aminoethyl side chain.
Assay Development: Designing and validating robust biochemical or cell-based assays suitable for HTS to identify compounds that modulate the activity of a specific enzyme or receptor.
Hit-to-Lead Optimization: Following the identification of initial "hits" from HTS, a medicinal chemistry program could be initiated to optimize their potency, selectivity, and pharmacokinetic properties.
Exploration of New Chemical Transformations and Reactivity Patterns
The unique combination of functional groups in this compound—a phenol (B47542), a primary amine, and a difluorinated aromatic ring—offers opportunities to explore novel chemical transformations.
Research could be directed towards:
Derivatization of the Phenolic Hydroxyl Group: Investigating reactions such as etherification and esterification to produce a range of derivatives with potentially altered physical and biological properties.
Modification of the Primary Amine: Exploring reactions like N-alkylation, N-acylation, and sulfonylation to generate a diverse set of amides and sulfonamides.
Reactions of the Aromatic Ring: While the fluorine substituents deactivate the ring towards electrophilic substitution, exploring its reactivity under various conditions could lead to new synthetic methodologies for functionalized fluorophenols.
Expanding the Scope of In Vitro Mechanistic Biochemical Studies
Assuming a biological activity is identified for this compound, detailed in vitro studies will be necessary to elucidate its mechanism of action.
These studies could include:
Enzyme Inhibition Assays: Determining the potency and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) against a purified enzyme.
Receptor Binding Assays: Quantifying the affinity and selectivity of the compound for a specific receptor using radioligand binding or other biophysical techniques.
Biophysical Methods: Employing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to characterize the thermodynamics and kinetics of the interaction with its biological target.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify low levels of this compound in various matrices, such as biological fluids or environmental samples, is crucial for preclinical and potentially clinical studies.
Future research in analytical methodology should focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS): Developing sensitive and selective LC-MS/MS methods for the trace analysis of the compound and its potential metabolites. This would involve optimizing chromatographic conditions and mass spectrometric parameters.
Chiral Analytical Methods: Creating analytical techniques, likely based on chiral chromatography, that can separate and quantify the individual enantiomers in complex matrices.
Sample Preparation: Optimizing sample extraction and clean-up procedures, such as solid-phase extraction (SPE), to minimize matrix effects and improve the accuracy and precision of the analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-Aminoethyl)-2,3-difluorophenol, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of halogenated precursors. For example, bromine or iodine derivatives (e.g., 4-(1-Aminoethyl)-2-bromophenol) can undergo halogen exchange with fluorine sources like KF under phase-transfer conditions . Purity optimization involves recrystallization from ethanol/water mixtures or chromatography using silica gel with ethyl acetate/hexane gradients. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity, as validated in Thermo Scientific specifications .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- NMR : -NMR reveals aromatic protons (δ 6.8–7.2 ppm) and the aminoethyl side chain (δ 1.3–1.5 ppm for CH, δ 2.8–3.1 ppm for NH-CH). -NMR shows distinct shifts for ortho and meta fluorines (e.g., δ -120 to -140 ppm) .
- FT-IR : Peaks at 3350 cm (N-H stretch), 1600 cm (C=C aromatic), and 1240 cm (C-F) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 174.1) and fragmentation patterns validate molecular weight .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodology : The phenol group enables hydrogen bonding (pKa ~10), while fluorines enhance electronegativity and stability against oxidation. Melting point (153°C, decomposition) and solubility (polar aprotic solvents like DMSO) are critical for reaction design. Differential Scanning Calorimetry (DSC) monitors thermal stability .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~6.08 eV) indicates charge-transfer potential, relevant for bioactivity. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM) to predict absorption spectra .
Q. What strategies enable regioselective functionalization of difluorophenol derivatives?
- Methodology : Schlosser’s regiochemically exhaustive functionalization uses organometallic intermediates (e.g., LDA or Grignard reagents) to target specific positions. For example, selective lithiation at the para position of 2,3-difluorophenol followed by carboxylation yields 4-hydroxy-2,3-difluorobenzoic acid . Optimized reaction temperatures (-78°C) and quenching protocols minimize byproducts .
Q. How can researchers evaluate the bioactivity of this compound in neurological models?
- Methodology :
- In Vitro : Radioligand binding assays (e.g., -diazepam displacement) test GABA receptor modulation. IC values are compared to benzodiazepines .
- In Vivo : Morris water maze or fear conditioning tests in rodents assess cognitive effects. Dose-response studies (1–10 mg/kg, i.p.) and pharmacokinetic profiling (plasma half-life via LC-MS/MS) validate therapeutic potential .
Q. How can discrepancies in reported spectral data or melting points be resolved?
- Methodology : Cross-validate using standardized protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
